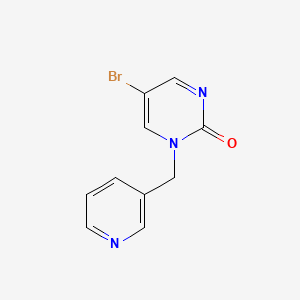

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one

CAS No.: 1824053-17-9

Cat. No.: VC7338659

Molecular Formula: C10H8BrN3O

Molecular Weight: 266.098

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1824053-17-9 |

|---|---|

| Molecular Formula | C10H8BrN3O |

| Molecular Weight | 266.098 |

| IUPAC Name | 5-bromo-1-(pyridin-3-ylmethyl)pyrimidin-2-one |

| Standard InChI | InChI=1S/C10H8BrN3O/c11-9-5-13-10(15)14(7-9)6-8-2-1-3-12-4-8/h1-5,7H,6H2 |

| Standard InChI Key | JVFGBWHHEVHEGM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)CN2C=C(C=NC2=O)Br |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a pyrimidin-2(1H)-one ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1- and 3-positions. The bromine substituent at the 5-position introduces electronegativity and steric bulk, while the pyridin-3-ylmethyl group at the 1-position adds a planar aromatic extension. This configuration creates a conjugated system that influences the compound’s electronic properties and reactivity.

Crystallographic data from analogous pyrimidine derivatives, such as 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine, reveal dihedral angles between the pyrimidine and pyridine planes ranging from 53.2° to 72.8° . These angles suggest a non-coplanar arrangement that may affect intermolecular interactions and solubility. While the exact crystal structure of 5-bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one remains uncharacterized, its bond lengths and angles are expected to align with literature values for similar compounds, such as 1.38 Å for C-N bonds and 1.47 Å for C-Br bonds .

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one likely involves multi-step functionalization of pyrimidinone precursors. A plausible route, inspired by methodologies for related compounds , includes:

-

Bromination: Electrophilic aromatic bromination of pyrimidin-2(1H)-one at the 5-position using or in acidic media.

-

N-Alkylation: Coupling the brominated intermediate with pyridin-3-ylmethanol via Mitsunobu or nucleophilic substitution reactions.

Alternative approaches may employ transition-metal catalysis. For example, Rh/C-mediated reductions of nitro intermediates, as demonstrated in the synthesis of methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate, could be adapted to install the pyridin-3-ylmethyl group .

Analytical Validation

Key characterization data include:

-

NMR: Peaks for pyrimidinone protons (δ 7.5–8.5 ppm), pyridine aromatic protons (δ 8.0–8.8 ppm), and methylene bridge protons (δ 4.5–5.0 ppm).

-

NMR: Carbonyl resonance at δ 160–165 ppm, aromatic carbons at δ 120–150 ppm, and methylene carbon at δ 40–45 ppm .

-

HRMS: A molecular ion peak at ([M+H]).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<1 mg/mL) but dissolves readily in polar aprotic solvents like DMSO and DMF. Its stability under ambient conditions is moderate, with degradation observed upon prolonged exposure to light or moisture.

Thermal Properties

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 150–200°C . The bromine substituent likely increases the melting point compared to non-halogenated derivatives due to enhanced intermolecular halogen bonding.

Applications in Pharmaceutical Research

Drug Discovery

The compound’s scaffold is a privileged structure in kinase inhibitor design. For example, pyrimidinones are key motifs in EGFR and CDK inhibitors. The bromine atom serves as a handle for further functionalization via Suzuki-Miyaura cross-coupling .

Biological Activity

While specific data for this compound are scarce, structurally related pyrimidinones exhibit IC values in the nanomolar range against cancer cell lines. The pyridin-3-ylmethyl group may enhance blood-brain barrier penetration, making it relevant for CNS-targeted therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume